

# In-Depth Technical Guide: 5-(Benzyloxy)pyridin-3-amine (CAS: 186593-25-9)

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## Compound of Interest

Compound Name: 5-(Benzyloxy)pyridin-3-amine

Cat. No.: B065836

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## Introduction

**5-(Benzyloxy)pyridin-3-amine** is a heterocyclic aromatic amine that serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its unique structure, featuring a pyridine ring substituted with a benzyloxy group and an amino group, makes it a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors for oncological applications. This guide provides a comprehensive overview of its chemical properties, synthesis, potential biological applications, and safety information.

## Chemical and Physical Properties

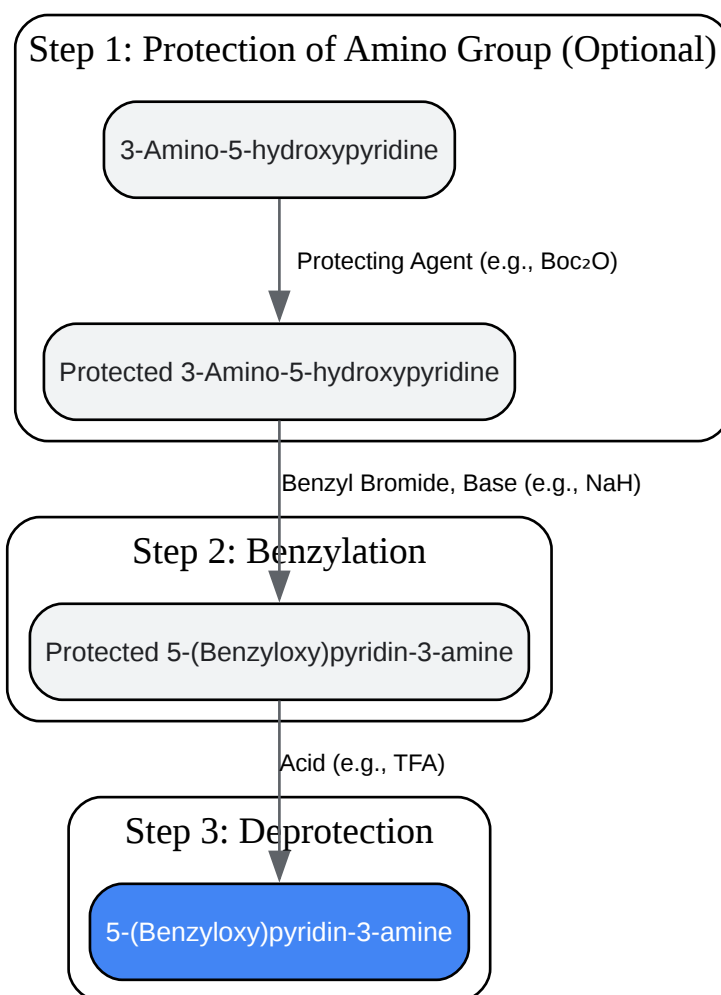
**5-(Benzyloxy)pyridin-3-amine** is a solid at room temperature, with its color ranging from off-white to gray.<sup>[1]</sup> The key quantitative properties of this compound are summarized in the table below.

Property	Value	Source
CAS Number	186593-25-9	N/A
Molecular Formula	C <sub>12</sub> H <sub>12</sub> N <sub>2</sub> O	[2]
Molecular Weight	200.24 g/mol	[2]
Boiling Point	407.4 ± 30.0 °C (Predicted)	[1]
Density	1.180 ± 0.06 g/cm <sup>3</sup> (Predicted)	[1]
pKa	5.77 ± 0.10 (Predicted)	[1]
Storage Temperature	2-8°C	[1]

## Synthesis

While a specific, detailed experimental protocol for the synthesis of **5-(Benzyloxy)pyridin-3-amine** is not readily available in peer-reviewed literature, a plausible synthetic route can be inferred from established organic chemistry principles and procedures for analogous compounds. A likely approach involves the benzylation of a 3-amino-5-hydroxypyridine precursor.

Hypothetical Synthetic Workflow:



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Caption: Hypothetical synthesis workflow for **5-(Benzyloxy)pyridin-3-amine**.

Experimental Protocol (Hypothetical):

A detailed experimental protocol for a similar compound, 2-amino-3-benzyloxypyridine, has been described and can be adapted.[3]

Materials:

- 3-Amino-5-hydroxypyridine
- Benzyl bromide

- Sodium hydride (NaH)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Trifluoroacetic acid (TFA) (if protection is used)
- Dichloromethane (DCM) (if protection is used)

Procedure:

- Protection of the amino group (Optional but recommended): Dissolve 3-amino-5-hydroxypyridine in a suitable solvent like dichloromethane (DCM). Add a protecting group reagent, such as di-tert-butyl dicarbonate (Boc<sub>2</sub>O), and a base like triethylamine. Stir the reaction at room temperature until the starting material is consumed (monitored by TLC). Work up the reaction to isolate the protected intermediate.
- Benzylation: Dissolve the protected 3-amino-5-hydroxypyridine in anhydrous DMF and cool the solution in an ice bath. Add sodium hydride (NaH) portion-wise, followed by the dropwise addition of benzyl bromide. Allow the reaction to warm to room temperature and stir until completion.
- Work-up and Purification: Quench the reaction by carefully adding water. Extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography.
- Deprotection (if applicable): Dissolve the purified, protected compound in DCM and add trifluoroacetic acid (TFA). Stir at room temperature until the deprotection is complete. Neutralize the reaction mixture and extract the final product. Purify as needed.

## Biological Activity and Applications in Drug Discovery

**5-(Benzyloxy)pyridin-3-amine** is a key building block in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies.<sup>[4]</sup> Kinases are enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

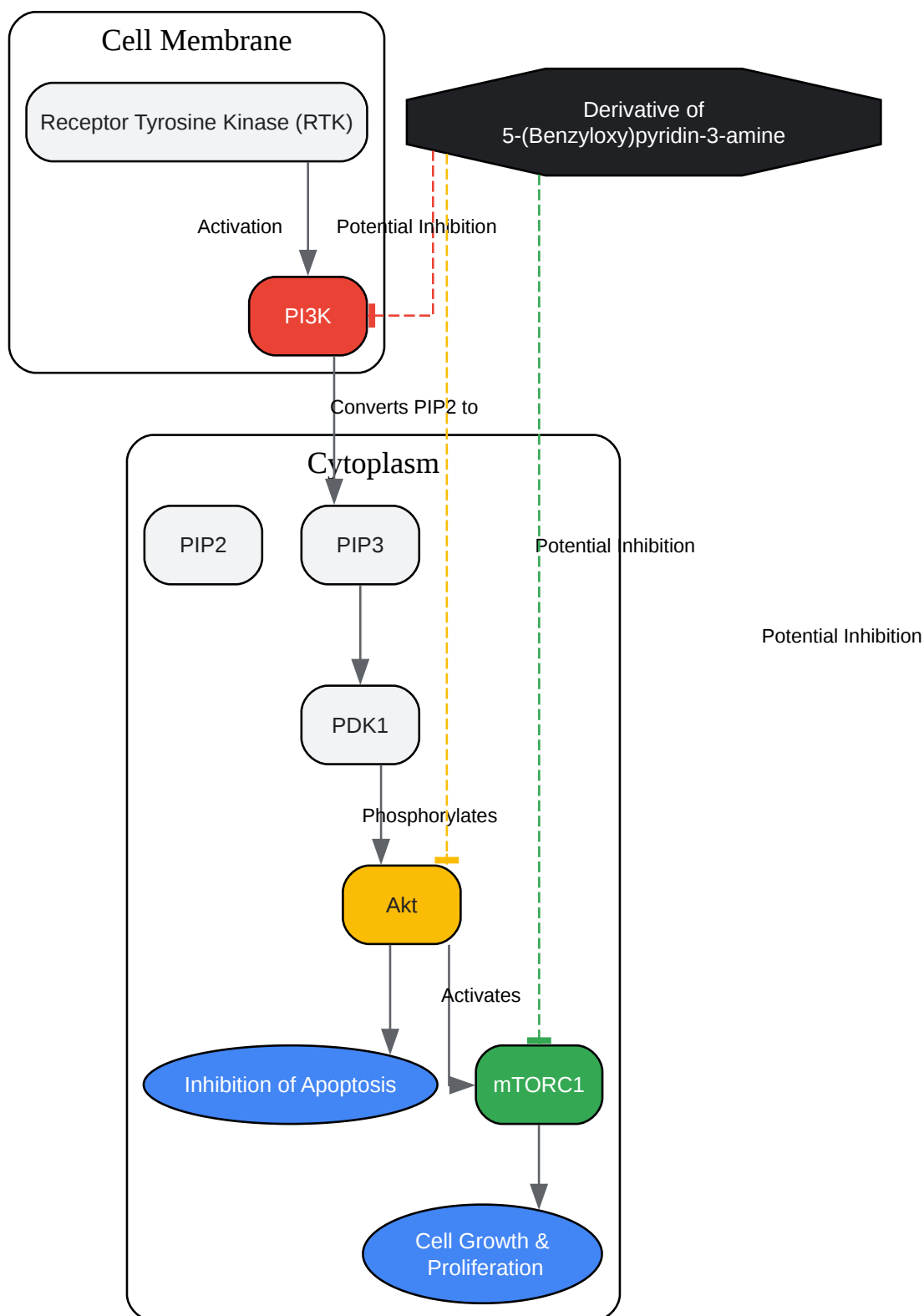
### Role as a Synthetic Intermediate for Kinase Inhibitors

The primary application of **5-(Benzyloxy)pyridin-3-amine** is as a scaffold in the development of more complex molecules designed to inhibit specific kinases. The pyridine and amine functionalities provide points for further chemical modification to optimize binding affinity and selectivity for the target kinase.

### Potential Targeting of the PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that is frequently hyperactivated in various cancers, promoting cell survival and proliferation. Several kinase inhibitors that target components of this pathway have been developed or are in clinical trials. Given the structural motifs present in many PI3K/Akt/mTOR inhibitors, it is plausible that derivatives of **5-(Benzyloxy)pyridin-3-amine** could be designed to target kinases within this pathway.

Signaling Pathway Diagram:



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Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

## Experimental Protocols for Kinase Inhibition Assays

To evaluate the potential of **5-(Benzyloxy)pyridin-3-amine** derivatives as kinase inhibitors, standard in vitro kinase assays are employed.

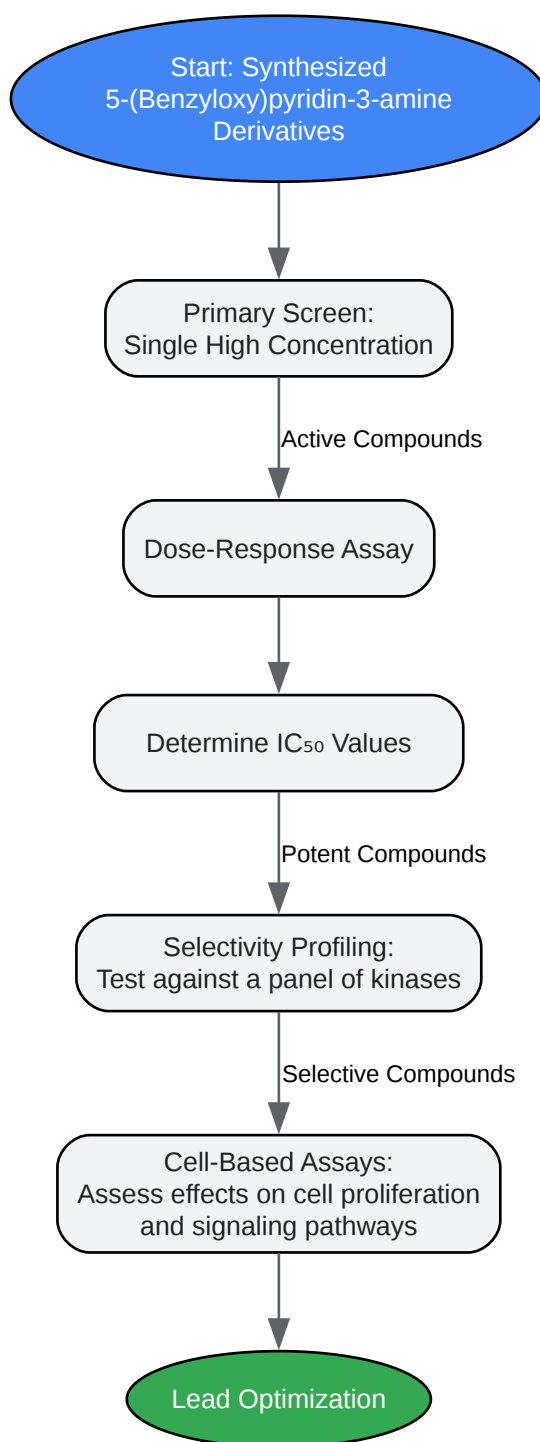
General Kinase Inhibition Assay Protocol:

- Reagents and Materials:
  - Recombinant human kinase (e.g., PI3K, Akt, mTOR)
  - Kinase substrate (peptide or protein)
  - ATP (often radiolabeled, e.g., [ $\gamma$ - $^{32}$ P]ATP)
  - Assay buffer (containing MgCl<sub>2</sub>, DTT, etc.)
  - Test compounds (derivatives of **5-(Benzyloxy)pyridin-3-amine**) dissolved in DMSO
  - 96- or 384-well plates
  - Phosphocellulose paper or other capture method
  - Scintillation counter
- Procedure:
  - Prepare a reaction mixture containing the kinase, substrate, and assay buffer in the wells of a microplate.
  - Add the test compounds at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
  - Initiate the kinase reaction by adding ATP.
  - Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.
  - Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

- Wash the paper to remove unincorporated [ $\gamma$ - $^{32}\text{P}$ ]ATP.
- Measure the amount of incorporated radiolabel using a scintillation counter.
- Data Analysis:
  - Calculate the percentage of kinase inhibition for each compound concentration.
  - Determine the  $\text{IC}_{50}$  value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percentage of inhibition against the compound concentration.

Experimental Workflow for Kinase Inhibitor Screening:





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Caption: Workflow for screening kinase inhibitors derived from **5-(Benzyloxy)pyridin-3-amine**.

## Safety and Handling

A specific Material Safety Data Sheet (MSDS) for **5-(Benzyloxy)pyridin-3-amine** (CAS 186593-25-9) is not readily available. However, based on the general properties of aromatic amines, the following precautions should be taken.

Hazard Category	Recommendations
Health Hazards	May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.
Personal Protective Equipment (PPE)	Wear appropriate protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or under a fume hood.
First Aid	In case of contact with eyes: Rinse immediately with plenty of water. In case of contact with skin: Wash off with soap and plenty of water. If inhaled: Move person into fresh air. If swallowed: Rinse mouth with water. Seek medical attention in all cases of exposure.
Storage	Store in a tightly closed container in a cool, dry, and well-ventilated place. <sup>[5]</sup> Recommended storage temperature is 2-8°C. <sup>[1][5]</sup>
Disposal	Dispose of contents/container in accordance with local, regional, national, and international regulations.

## Conclusion

**5-(Benzyloxy)pyridin-3-amine** is a valuable chemical intermediate with significant potential in the field of drug discovery, particularly for the development of novel kinase inhibitors. Its chemical structure allows for diverse modifications, enabling the synthesis of a wide range of derivatives for biological screening. While detailed experimental protocols for its synthesis and specific biological activities are not extensively published, this guide provides a solid foundation for researchers to understand its properties, potential applications, and safe handling. Further

research into this compound and its derivatives is warranted to explore its full therapeutic potential.

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